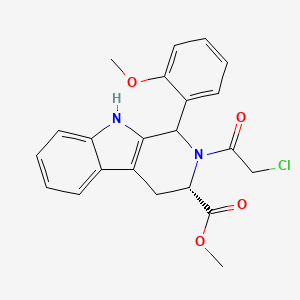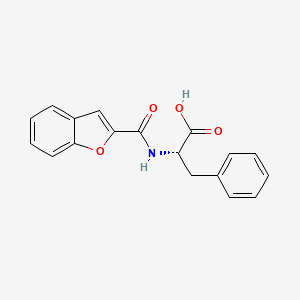![molecular formula C24H18O5 B7825435 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid](/img/structure/B7825435.png)
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is a synthetic organic compound with potential applications in various scientific fields. The structure incorporates elements from the chromen-2-one family and benzoic acid, presenting a unique chemical entity. This compound is characterized by its 7-methyl-2-oxo-4-phenyl chromenyl moiety attached to a benzoic acid derivative, linked via an oxy-methylene bridge. Its synthesis, reactions, and applications are of significant interest in medicinal chemistry, organic synthesis, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid typically involves several key steps:
Formation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl: : This is synthesized through the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Ether Formation: : The chromenone derivative undergoes etherification with chloromethyl benzoate or a similar reagent under basic conditions, forming the oxy-methylene bridge.
Hydrolysis: : The ester group is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial synthesis may employ similar routes with modifications for scalability, such as:
Use of continuous flow reactors for the Pechmann condensation.
Advanced purification methods like crystallization or chromatography to achieve high purity.
Optimization of reaction conditions to enhance yield and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation at the chromenone moiety, potentially yielding quinone-like structures.
Reduction: : The carbonyl group in the chromenone can be reduced to a hydroxyl group under reducing conditions, forming hydroxy derivatives.
Substitution: : The benzene rings in both the chromenone and benzoic acid parts can participate in electrophilic aromatic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nitration (nitric acid), halogenation (bromine or chlorine).
Major Products
Oxidation products: Quinones.
Reduction products: Hydroxy derivatives.
Substitution products: Nitro, halo, or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Photophysical Studies: : The chromenone moiety's fluorescence properties make it useful in studying photophysical behavior.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes like kinases, due to its aromatic structure and functional groups.
Antimicrobial Agents: : Its derivatives may exhibit antimicrobial properties.
Medicine
Drug Development: : Studied for potential anti-inflammatory, anticancer, and antioxidant activities.
Diagnostic Agents: : Due to its fluorescence, it can be used in diagnostic imaging.
Industry
Material Science:
Wirkmechanismus
The biological activity of 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is largely determined by its ability to interact with molecular targets. Its aromatic and carbonyl groups allow it to:
Interact with Enzyme Active Sites: : Inhibiting enzyme function by binding to active sites.
Induce Cellular Responses: : Through pathways such as apoptosis in cancer cells by interfering with signaling pathways.
Act as an Antioxidant: : Neutralizing free radicals due to its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: : Similar in the chromenone structure but without the benzoic acid moiety.
Flavonoids: : Naturally occurring compounds with similar aromatic structures but often more complex.
Benzopyrones: : Compounds featuring the benzopyrone structure but lacking the specific substitution pattern of the target compound.
Uniqueness
4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoic acid is unique due to:
Structural Features: : Combination of chromenone and benzoic acid with an oxy-methylene bridge.
Synthetic Accessibility: : Can be synthesized through relatively straightforward chemical routes.
Versatile Reactivity: : Capable of undergoing diverse chemical transformations, making it valuable in synthetic chemistry.
This compound showcases the elegance of organic synthesis and the potential for broad applications in science and industry. Its multifaceted nature highlights the intricate dance of atoms in creating molecules with profound impacts.
Eigenschaften
IUPAC Name |
4-[(7-methyl-2-oxo-4-phenylchromen-5-yl)oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-11-20(28-14-16-7-9-18(10-8-16)24(26)27)23-19(17-5-3-2-4-6-17)13-22(25)29-21(23)12-15/h2-13H,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQKEDLBDQFTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B7825368.png)




![methyl 4,5-dimethoxy-2-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B7825414.png)
![methyl (2S,3R)-3-methyl-2-({[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]carbonyl}amino)pentanoate](/img/structure/B7825420.png)
![(2S)-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)propanoic acid](/img/structure/B7825427.png)


![3-phenyl-2-[(pyridin-3-yl)formamido]propanoic acid](/img/structure/B7825447.png)
![(1R,5S)-3-(piperidin-4-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7825456.png)
